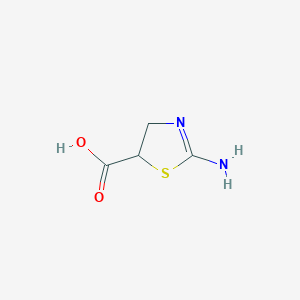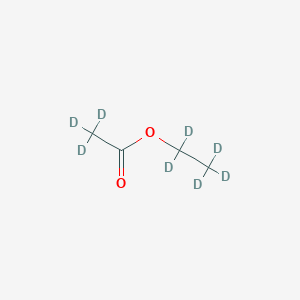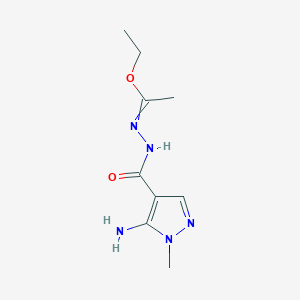
(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(-)- is a chiral compound that has gained significant attention in the field of chemistry due to its potential applications in various scientific research areas.
Mechanism Of Action
The mechanism of action of (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(-)- is not fully understood. However, it is believed that the compound interacts with specific enzymes or receptors in the body, leading to its biological effects.
Biochemical And Physiological Effects
(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(-)- has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. It has also been found to have antitumor activity, making it a potential candidate for cancer treatment.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(-)- in lab experiments is its chiral nature, which makes it an excellent candidate for the synthesis of other chiral compounds. However, one of the limitations of using this compound is its complex synthesis method, which can make it challenging to obtain in large quantities.
Future Directions
There are several future directions for the research on (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(-)-. One potential direction is the development of new synthesis methods that could make the compound more accessible. Another potential direction is the exploration of its potential applications in the treatment of various diseases, including cancer and inflammatory diseases. Additionally, further research could be done to understand the mechanism of action of the compound and its interactions with specific enzymes and receptors in the body.
Synthesis Methods
The synthesis of (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(-)- is a complex process that involves several steps. One of the most common methods used for the synthesis of this compound is the reduction of the corresponding ketone using a chiral reducing agent. The chiral reducing agent is used to control the stereochemistry of the final product.
Scientific Research Applications
(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(-)- has several potential applications in scientific research. One of the most significant applications is in the field of asymmetric synthesis. The chiral nature of this compound makes it an excellent candidate for the synthesis of other chiral compounds. It can also be used as a chiral auxiliary in various reactions to control the stereochemistry of the final product.
properties
CAS RN |
119725-34-7 |
|---|---|
Product Name |
(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(-)- |
Molecular Formula |
C21H18O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C21H18O3/c22-20(19(21(23)24)17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19-20,22H,(H,23,24) |
InChI Key |
UINTUWKMGYICQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)C(=O)O)O |
synonyms |
beta-Hydroxy-alpha-phenyl-(1,1'-biphenyl)-4-propanoic acid, (R',R')-(-)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



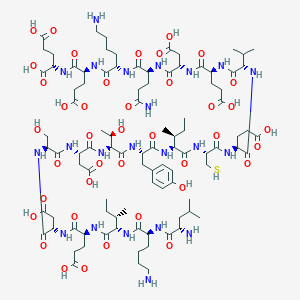
![4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]-](/img/structure/B37587.png)
![3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B37589.png)
![3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid](/img/structure/B37590.png)
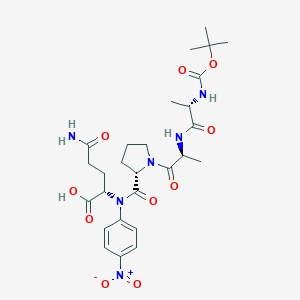
![1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B37592.png)
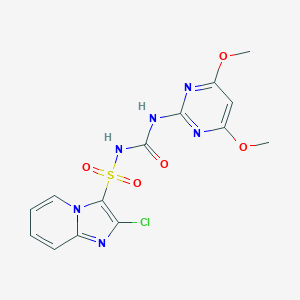
![7-Methylfuro[3,2-c]pyridine](/img/structure/B37597.png)
![(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B37598.png)
![4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B37602.png)
